molecular formula C18H21NO5S B2547052 (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1351664-13-5

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2547052
CAS No.: 1351664-13-5
M. Wt: 363.43
InChI Key: PMZCFPMXPMQMKZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative designed for research purposes. This compound features a distinct molecular architecture, integrating a 3,4,5-trimethoxyphenyl group linked via an (E)-configured acrylamide bridge to a 2-hydroxy-2-(thiophen-2-yl)ethylamine moiety. The 3,4,5-trimethoxyphenyl unit is a significant pharmacophore observed in various biologically active molecules, including the classic phenethylamine derivative mescaline, which is known for its psychoactive properties . The inclusion of a thiophene ring, a heterocycle known for its prevalence in medicinal chemistry, may alter the compound's electronic properties, binding affinity, and metabolic stability compared to its purely phenyl-based analogs . Thiophene-containing structures are frequently explored for a range of activities, including antimicrobial and antiviral applications . The primary amine, functionalized as a hydroxyethyl group, provides a potential handle for further chemical modification or may influence the molecule's solubility and hydrogen-bonding capacity. This combination of structural features makes this compound a compelling candidate for investigative applications in medicinal chemistry and pharmacology. Potential research areas include the exploration of structure-activity relationships (SAR) within the phenethylamine class , the development of novel psychoactive substance (NPS) reference standards for forensic analysis, and the screening for potential central nervous system (CNS) activity. Researchers are encouraged to investigate its mechanism of action and affinity for monoamine neurotransmitter systems, such as serotonin and dopamine receptors, which are common biological targets for substituted phenethylamines . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-14-9-12(10-15(23-2)18(14)24-3)6-7-17(21)19-11-13(20)16-5-4-8-25-16/h4-10,13,20H,11H2,1-3H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZCFPMXPMQMKZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18_{18}H17_{17}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 341.39 g/mol
  • CAS Number : 2035018-08-5

The presence of thiophene rings and an acrylamide moiety suggests the potential for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene rings can engage in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to modulation of several biochemical pathways, including:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a positive allosteric modulator influencing neurotransmission.
  • Calcium Channels : It may also affect voltage-gated calcium channels, impacting cellular excitability and signaling.

Antinociceptive and Anti-inflammatory Effects

Recent studies have highlighted the potential of related compounds (such as DM497) that share structural similarities with this compound. These studies utilized mouse models to assess pain relief and anti-inflammatory properties:

  • Study Design : Mice were subjected to oxaliplatin-induced neuropathic pain models.
  • Results : Compounds demonstrated significant analgesic effects, suggesting similar potential for the compound due to structural parallels.

Antimicrobial Activity

Compounds with similar thiophene structures have shown antimicrobial properties against various pathogens. While specific data on this compound is limited, it is hypothesized that its structure could confer similar activities.

Case Studies

Several case studies have explored related compounds:

Compound NameBiological ActivityReference
DM497Antinociceptive
DM490Anti-inflammatory
Thiophene DerivativesAntimicrobial

These studies provide insights into the biological potential of compounds with similar frameworks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylamide Derivatives

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight Biological Activity Reference
Target Compound 3,4,5-Trimethoxyphenyl; hydroxyethyl-thiophene ~391.45 g/mol Anticancer (inferred)
YLT26 [(E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide] Hexafluorinated hydroxypropylphenyl ~489.40 g/mol Anticancer (ROS-mitochondrial pathway)
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Indole-ethyl group ~396.47 g/mol EP2 receptor antagonism
(E)-N-Butyl-3-(3,4,5-trimethoxyphenyl)acrylamide Simple alkyl (butyl) chain ~307.37 g/mol Moderate cytotoxicity

Key Observations :

  • Trimethoxyphenyl Group : Present in all compounds, it enhances DNA intercalation and tubulin polymerization inhibition, critical for anticancer activity .
  • N-Substituents :
    • The hydroxyethyl-thiophene group in the target compound improves solubility compared to purely hydrophobic substituents (e.g., butyl in ).
    • Indole-ethyl (as in ) and hexafluorinated groups (as in YLT26 ) enhance receptor binding specificity but may reduce metabolic stability.

Key Observations :

  • Catalysts : EDCI/HOBt and Mukaiyama reagents are standard for acrylamide synthesis, ensuring high regioselectivity .
  • Purification : Silica gel chromatography is universally employed, though yields vary with substituent complexity .
Anticancer Activity:
  • Target Compound : While direct data are unavailable, structural analogs like YLT26 induce apoptosis via ROS-mitochondrial pathways, suggesting a similar mechanism .
  • Combretastatin Hybrids (e.g., compounds in ): Exhibit IC50 values <1 µM against breast cancer cells, attributed to tubulin binding. The hydroxyethyl-thiophene group may mimic combretastatin’s phenolic moiety for enhanced binding .
Antifungal Activity:
  • Phthalimide derivatives (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide) show moderate antifungal activity, with potency correlating to methoxy group count . The target compound’s trimethoxy group likely confers similar effects.

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